BenchChemオンラインストアへようこそ!

DOTA-benzene

Thermodynamic stability 64Cu chelation Bifunctional chelator

p-NH2-Bn-DOTA (CAS 181065-46-3) is a macrocyclic bifunctional chelator engineered for targeted radiopharmaceutical development, where the para-aminobenzyl group enables covalent conjugation to antibodies and peptides without compromising metal-chelate stability. This DOTA scaffold delivers superior in vivo kinetic inertness—achieving 2-fold higher specific tumor uptake in GD2-positive models and significantly better 24-hour tumor retention versus NOTA analogs (P < 0.05). It is the preferred choice for immuno-PET tracers (validated with 64Cu and 86Y), pre-therapeutic dosimetry, and multimodal theranostic platforms combining PET/SPECT/MRI. For batch-to-batch consistency in clinical trial material production, high-purity (≥95%) material with documented residual solvent analysis is recommended. Researchers requiring orthogonal protection strategies should also procure the tetra(t-Bu ester) protected precursor (CAS 446061-19-4).

Molecular Formula C23H35N5O8
Molecular Weight 509.6 g/mol
CAS No. 181065-46-3
Cat. No. B172404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-benzene
CAS181065-46-3
Molecular FormulaC23H35N5O8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
InChIInChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
InChIKeyVEYDUAGNNSZVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-NH2-Bn-DOTA (CAS 181065-46-3) Procurement Guide: Bifunctional Chelator Specifications


p-NH2-Bn-DOTA (CAS 181065-46-3), also known as para-aminobenzyl-DOTA or (S)-2,2′,2″,2‴-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a macrocyclic bifunctional chelator (BFC) derived from the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold . The compound features a DOTA macrocyclic core with a para-aminobenzyl functional group attached to the cyclen ring, providing a reactive primary aromatic amine for conjugation to biomolecules such as peptides, antibodies, and targeting vectors . With a molecular weight of 509.55 g/mol and the molecular formula C₂₃H₃₅N₅O₈, p-NH₂-Bn-DOTA serves as a key intermediate in the preparation of radiometal-labeled imaging and therapeutic agents [1]. The DOTA macrocyclic structure confers high thermodynamic and kinetic stability to metal complexes, enabling applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and targeted radionuclide therapy .

Why p-NH2-Bn-DOTA Cannot Be Substituted with Generic DOTA or NOTA Analogs


The functionalization pattern of p-NH₂-Bn-DOTA directly dictates its conjugation efficiency, metal-chelate stability, and ultimately the in vivo biodistribution profile of the resulting radioconjugate . Generic substitution with unfunctionalized DOTA eliminates the covalent attachment point required for targeting vector conjugation, rendering the chelator unusable for targeted radiopharmaceutical development [1]. Substitution with alternative bifunctional chelators such as p-NH₂-Bn-NOTA introduces quantifiable differences in thermodynamic stability constants, radiolabeling kinetics, and organ-specific accumulation patterns that can compromise tumor retention, increase non-target tissue exposure, or alter diagnostic image quality [2]. Direct comparative studies have demonstrated that DOTA-based conjugates exhibit significantly better tumor retention at 24 hours post-injection compared to NOTA-based analogs, while NOTA conjugates produce lower hepatic accumulation [2]. These performance differences are intrinsic to the macrocyclic ring size (12-membered DOTA vs. 9-membered NOTA), coordination geometry, and metal-chelate kinetic inertness of the respective chelator families, and cannot be overcome through formulation adjustments [3]. Therefore, the specific selection of p-NH₂-Bn-DOTA over alternative BFCs must be driven by quantitative, application-specific performance requirements as documented in the evidence guide below.

p-NH2-Bn-DOTA Quantitative Differentiation: Evidence-Based Comparator Analysis


Thermodynamic Stability: DOTA vs. NOTA and TETA Chelators for ⁶⁴Cu Complexation

The DOTA macrocyclic scaffold exhibits a higher thermodynamic stability constant for Cu(II) complexation compared to NOTA and TETA analogs [1]. While p-NH₂-Bn-DOTA contains the DOTA chelating core, the thermodynamic stability of its metal complexes is primarily determined by the macrocyclic ring structure rather than the pendant para-aminobenzyl group . This stability difference has direct implications for in vivo radiometal retention and the reliability of quantitative imaging and dosimetry calculations [2].

Thermodynamic stability 64Cu chelation Bifunctional chelator

Tumor Retention at 24 Hours: DOTA-Conjugated vs. NOTA-Conjugated PSMA-Targeted Tracers

In a direct preclinical comparison of ⁶⁴Cu-labeled PSMA-3Q conjugates using DOTA and NOTA chelators, the DOTA-based tracer exhibited significantly superior tumor retention at 24 hours post-injection [1]. This finding demonstrates that DOTA-based bifunctional chelators confer prolonged target tissue residence time compared to NOTA analogs when conjugated to the same targeting vector and evaluated under identical experimental conditions [2]. The difference was statistically significant (P < 0.05) and was corroborated by both micro-PET/CT imaging in 22Rv1 tumor-bearing mice and ex vivo biodistribution analysis .

Tumor retention PSMA targeting 64Cu-PET imaging

Hepatic Accumulation: DOTA-Based vs. NOTA-Based Radioconjugates

Comparative biodistribution studies reveal a systematic difference in hepatic accumulation between DOTA-based and NOTA-based radioconjugates [1]. In healthy mice, liver uptake of ⁶⁴Cu-DOTA-PSMA-3Q was significantly higher than that of ⁶⁴Cu-NOTA-PSMA-3Q at 1 hour post-injection [2]. This difference persisted in clinical PET/CT imaging of prostate cancer patients, where ⁶⁴Cu-NOTA-PSMA-3Q exhibited liver uptake of 4.04 SUVmean compared to 8.18 SUVmean for the DOTA conjugate [3]. The higher hepatic accumulation of DOTA-based tracers is a documented characteristic that must be considered when selecting chelators for applications where minimizing liver background is critical [4].

Liver uptake Biodistribution 64Cu-PET

In Vivo Biodistribution with p-NH₂-Bn-DOTA: Tumor-Targeting Validation in Neuroblastoma and Melanoma Models

p-NH₂-Bn-DOTA has been directly conjugated to the anti-GD2 antibody hu14.18K322A and radiolabeled with ⁶⁴Cu to produce a PET radiotracer with validated tumor-targeting capability [1]. In vivo biodistribution studies demonstrated a persistent 2-fold higher uptake of ⁶⁴Cu-p-NH₂-Bn-DOTA-hu14.18K322A in GD2-positive M21 melanoma tumors compared to GD2-negative PC-3 tumors [2]. The conjugate achieved >95% radiochemical purity after chromatographic purification, and specific activity ranged from 127 to 370 MBq/mg (3.4-10 mCi/mg) [3]. This application-specific validation confirms that p-NH₂-Bn-DOTA can be successfully conjugated to full-length antibodies without loss of chelation capacity or immunoreactivity [4].

GD2 targeting Neuroblastoma Melanoma Immuno-PET

Yttrium-86 Complexation: Stereochemical Isomer Characterization with p-NH₂-Bn-DOTA

p-NH₂-Bn-DOTA forms two distinct coordination isomers when complexed with yttrium, adopting square antiprismatic (SAP) and twisted square antiprismatic (TSAP) geometries as resolved by HPLC and characterized by NMR and circular dichroism spectroscopy [1]. This stereochemical characterization is essential for quality control of radiopharmaceuticals incorporating p-NH₂-Bn-DOTA, as different coordination isomers can exhibit distinct in vivo behavior [2]. The nonradioactive precursor [Y((S)-p-NH₂-Bn-DOTA)]⁻ was synthesized to identify the ⁸⁶Y-labeled species in an L-RNA oligonucleotide conjugate, demonstrating the utility of p-NH₂-Bn-DOTA as a structural analog for radiochemical identification [3]. Biodistribution studies in Wistar rats showed minor changes in the biodistribution profile between the two isomers of the free complex, but no significant differences were observed for the L-RNA conjugated isomers [4].

Yttrium-86 Coordination isomers Stereochemistry Biodistribution

Radiochemical Purity and Specific Activity: p-NH₂-Bn-DOTA Antibody Conjugates

The conjugation of p-NH₂-Bn-DOTA to the hu14.18K322A antibody, followed by ⁶⁴Cu radiolabeling at 37°C for 30 minutes, achieved >95% radiochemical purity after chromatographic purification with specific activity ranging from 127 to 370 MBq/mg (3.4-10 mCi/mg) [1]. In a comparative study of five bifunctional chelators conjugated to the ch14.18 antibody, the macrocyclic immunoconjugates including p-NH₂-Bn-DOTA demonstrated high labeling efficiency and >95% stability at 24 hours and >94.9% at 48 hours, enabling use without additional purification [2]. This level of radiochemical purity and in vitro stability meets regulatory and preclinical quality requirements for PET tracer development and reduces the need for post-labeling purification steps that can decrease yield and increase radiation exposure [3].

Radiochemical purity Specific activity Immunoconjugate 64Cu labeling

p-NH2-Bn-DOTA Optimal Application Scenarios for Procurement Decision-Making


Immuno-PET Tracer Development for Oncology: Antibody-Based Targeting

p-NH₂-Bn-DOTA is the preferred bifunctional chelator for developing immuno-PET tracers using full-length antibodies targeting solid tumors. The compound has been validated with the anti-GD2 antibody hu14.18K322A, achieving >95% radiochemical purity with ⁶⁴Cu radiolabeling and demonstrating 2-fold higher specific uptake in GD2-positive tumors compared to GD2-negative controls [1]. The macrocyclic DOTA scaffold provides the thermodynamic stability (log K = 22.7 for Cu(II) complexation) required to minimize in vivo demetalation, while the para-aminobenzyl group enables efficient conjugation to antibody lysine residues without compromising antigen-binding immunoreactivity [2]. For applications requiring prolonged tumor retention for delayed imaging protocols, DOTA-based chelators offer superior 24-hour tumor retention compared to NOTA analogs, as demonstrated in head-to-head PSMA-targeted tracer studies (P < 0.05) [3]. This scenario is optimal when the primary procurement criterion is maximizing target tissue residence time and when higher liver background (8.18 SUVmean clinically) is acceptable relative to the imaging objectives [4].

Yttrium-86 Labeling for Quantitative PET Imaging and Dosimetry

p-NH₂-Bn-DOTA serves as an essential bifunctional chelator for yttrium-86 (⁸⁶Y, t₁/₂ = 14.7 h) labeling applications where quantitative PET imaging and pre-therapeutic dosimetry are required. The compound forms well-characterized coordination isomers with yttrium that can be resolved by HPLC and identified by NMR and circular dichroism spectroscopy [1]. This stereochemical characterization is critical for quality control of ⁸⁶Y-labeled radiopharmaceuticals intended for human use. The nonradioactive precursor [Y((S)-p-NH₂-Bn-DOTA)]⁻ has been successfully employed to identify radiometric species in ⁸⁶Y-labeled L-RNA oligonucleotide conjugates, demonstrating its utility as a structural analog for radiochemical identification and validation [2]. Procurement of p-NH₂-Bn-DOTA for yttrium-86 applications is indicated when stereochemical purity, batch-to-batch consistency, and comprehensive analytical characterization are required for regulatory submissions or clinical trial material production [3].

Multi-Modal Imaging Probe Construction: MRI and PET/SPECT Integration

The DOTA macrocyclic scaffold in p-NH₂-Bn-DOTA enables chelation of both diagnostic radiometals (⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) and paramagnetic ions (Gd³⁺), making it suitable for constructing multi-modal imaging probes that integrate PET/SPECT with MRI capabilities [1]. The compound's DOTA core forms eight-coordinate complexes with Gd³⁺ that exhibit stability constants (log K) typically >20, suitable for MRI contrast agent development [2]. The para-aminobenzyl group provides a reactive handle for conjugation to targeting vectors while preserving the DOTA macrocycle's metal-binding capacity [3]. This scenario is optimal for research programs developing theranostic platforms where the same targeting conjugate can be labeled with different metals for diagnostic imaging (⁶⁸Ga-PET, ¹¹¹In-SPECT) or therapeutic applications (¹⁷⁷Lu, ⁹⁰Y) without altering the chelator-conjugate chemistry [4]. Procurement of p-NH₂-Bn-DOTA for multi-modal applications should prioritize high-purity material (>98%) with documented residual solvent analysis to ensure compatibility with subsequent metal complexation and biological evaluation.

Tumor Pre-Targeting Strategies Requiring Stable In Vivo Metal Retention

p-NH₂-Bn-DOTA is a macrocyclic DOTA derivative specifically designed for tumor pre-targeting applications where stable in vivo metal retention is essential for achieving high target-to-background ratios [1]. The rigid macrocyclic structure of DOTA ensures minimal in vivo dissociation of radiometals, improving imaging contrast and therapeutic efficacy compared to acyclic chelators such as DTPA derivatives [2]. In comparative biodistribution studies with ⁶⁴Cu-labeled antibodies, p-NH₂-Bn-DOTA immunoconjugates exhibited tumor uptake of 12-15% ID/g in neuroblastoma and melanoma xenograft models, demonstrating effective targeting combined with stable radiometal retention [3]. This scenario is optimal when the procurement requirement includes a bifunctional chelator with documented in vivo stability across multiple time points, enabling pre-targeting protocols where the antibody-chelate conjugate is administered separately from the radiometal payload [4]. The availability of the tetra(t-Bu ester) protected precursor (CAS 446061-19-4) also facilitates synthetic flexibility for researchers requiring orthogonal protection strategies during multi-step conjugate synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.